molecular formula C13H11NO3 B1611077 3-Methoxy-4'-nitro-1,1'-biphenyl CAS No. 107624-96-4

3-Methoxy-4'-nitro-1,1'-biphenyl

Cat. No.: B1611077
CAS No.: 107624-96-4
M. Wt: 229.23 g/mol
InChI Key: RHXHCVSIRNYRDA-UHFFFAOYSA-N
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Description

“3-Methoxy-4’-nitro-1,1’-biphenyl” is a chemical compound with the molecular formula C13H11NO3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “3-Methoxy-4’-nitro-1,1’-biphenyl” consists of two benzene rings (biphenyl) with a methoxy (-OCH3) group attached to one carbon and a nitro (-NO2) group attached to another carbon . The exact positions of these groups can vary, hence the need for the 3-Methoxy-4’-nitro designation.


Physical And Chemical Properties Analysis

“3-Methoxy-4’-nitro-1,1’-biphenyl” is a solid at room temperature . It has a molecular weight of 229.24 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Crystal Structures and Isomerism

  • Crystal Structures of Nitro-α-Methoxy-trans-Chalcones : Studies on 2-methoxy-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one and its isomer, 2-methoxy-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one, showed variations in the coplanarity of their molecular structures, which could be relevant for understanding the properties of similar compounds like 3-Methoxy-4'-nitro-1,1'-biphenyl (Bolte, Schütz, & Bader, 1996).

Corrosion Inhibition Studies

  • Corrosion Inhibition by N-Phenyl-benzamide Derivatives : An investigation into the corrosion inhibition properties of compounds with methoxy and nitro substituents, like this compound, demonstrated that methoxy groups can enhance corrosion inhibition efficiency (Mishra et al., 2018).

Synthesis and Characterization

  • Synthesis of 2-Hydroxycarbazole : A study on synthesizing 2-hydroxycarbazole from 2-bromonitrobenzene and 4-bromoanisole, involving a step with 2-nitro-4'-methoxy-biphenyl, highlights the importance of such biphenyl derivatives in complex organic synthesis processes (Du, 2015).

Photophysical Properties

  • Optical and Photophysical Properties of Poly(thiophene)s : A study examining the effects of functional groups on poly(thiophene)s indicated that nitro groups can significantly influence the optical properties, which might extend to similar compounds like this compound (Li, Vamvounis, & Holdcroft, 2002).

Fluorescence and Non-linear Optical Properties

  • Study of Fluorescence and Non-linear Optical Properties in Pyrazoline Derivatives : Research into pyrazoline compounds with substituents like methoxy and nitro groups revealed their potential in developing materials with unique fluorescence and non-linear optical properties, which could be applicable to similar compounds (Barberá et al., 1998).

Molecular and Supramolecular Architecture Influence

  • Influence of Molecular Functionalities on Supramolecular Arrangements : The impact of substituents in 1-ferrocenyl-2-(aryl)thioethanones, including nitro and methoxy groups, on their molecular structures and supramolecular arrangements, can provide insights into the behavior of similar compounds like this compound (Silva et al., 2015).

Solvent-Dependent Fluorescence in Naphthalene Derivatives

  • Unique Solvent-Dependent Fluorescence : A study on naphthalene derivatives with nitro groups showed solvent-dependent fluorescence, which could provide valuable insights into the behavior of similar nitro-containing compounds like this compound (Hachiya, Asai, & Konishi, 2013).

Safety and Hazards

Based on the available data, “3-Methoxy-4’-nitro-1,1’-biphenyl” is labeled with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Specific hazard statements or precautionary measures are not provided in the search results.

Properties

IUPAC Name

1-methoxy-3-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13-4-2-3-11(9-13)10-5-7-12(8-6-10)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXHCVSIRNYRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50532841
Record name 3-Methoxy-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50532841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107624-96-4
Record name 3-Methoxy-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50532841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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